molecular formula C20H21NO B1606960 2-Benzhydrylquinuclidin-3-one CAS No. 32531-66-1

2-Benzhydrylquinuclidin-3-one

Cat. No. B1606960
CAS RN: 32531-66-1
M. Wt: 291.4 g/mol
InChI Key: PQSXXBSNZJLXMQ-UHFFFAOYSA-N
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Description

“2-Benzhydrylquinuclidin-3-one” is a chemical compound with the linear formula C20H21NO . It is also known as diphenylmethylpiperidinol. This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .


Molecular Structure Analysis

The molecular structure of “2-Benzhydrylquinuclidin-3-one” is represented by the linear formula C20H21NO . Its molecular weight is 291.4 .


Physical And Chemical Properties Analysis

The molecular formula of “2-Benzhydrylquinuclidin-3-one” is C20H21NO, and its molecular weight is 291.4 . For more detailed physical and chemical properties, it’s recommended to refer to its Material Safety Data Sheet (MSDS) or contact the supplier directly .

Scientific Research Applications

Diuretic Properties

  • A study by Warawa and Mueller (1975) examined the diuretic properties of 3-amino-2-benzhydrylquinuclidines, including 2-benzhydrylquinuclidin-3-one. They discovered that the cis isomer of 2-benzhydryl-3-benzylaminoquinuclidine, which is a derivative of 2-benzhydrylquinuclidin-3-one, showed significant diuretic activity in rats and dogs. This compound was particularly notable for its potent sodium excretion effects, surpassing other diuretics like hydroflumethiazide in certain aspects (Warawa & Mueller, 1975).

Antagonistic Properties Against Substance P

  • Rouissi et al. (1991) reported on two non-peptide antagonists of substance P, including (+-)-cis-3-(2-methoxybenzylamino)-2-benzhydrylquinuclidine, derived from 2-benzhydrylquinuclidin-3-one. These compounds were potent NK-1 receptor antagonists, significantly inhibiting neurokinin-induced contractions in various rabbit and rat veins. The study highlighted their selectivity for the NK-1 receptor, marking them as potential therapeutic agents in contexts where substance P is implicated (Rouissi et al., 1991).

Antidiabetic Activity

  • Jangam and Wankhede (2019) investigated the antidiabetic properties of new hybrid compounds combining 4-thiazolidinone and 4(3H)-quinazolinone, utilizing 3-amino-2-methylquinazolin-4(3H)-one, which is structurally related to 2-benzhydrylquinuclidin-3-one. Their findings indicated significant antidiabetic activity in some of these compounds, offering insights into the potential development of new antidiabetic drugs (Jangam & Wankhede, 2019).

Anti-proliferative Properties

  • Soni, Sanghvi, Devkar, and Thakore (2015) synthesized new derivatives of 3-oxoquinuclidin-2-ylidene with potential anti-cancer properties. These compounds, related to 2-benzhydrylquinuclidin-3-one, demonstrated potent anti-proliferative effects on various cancer cell lines, indicating their potential as novel anticancer agents (Soni et al., 2015).

Safety And Hazards

Sigma-Aldrich provides “2-Benzhydrylquinuclidin-3-one” as-is and makes no representation or warranty whatsoever with respect to this product . For safety and hazard information, it’s recommended to refer to its MSDS or contact the supplier directly .

properties

IUPAC Name

2-benzhydryl-1-azabicyclo[2.2.2]octan-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO/c22-20-17-11-13-21(14-12-17)19(20)18(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-10,17-19H,11-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQSXXBSNZJLXMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCC1C(=O)C2C(C3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70329912
Record name 2-benzhydrylquinuclidin-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70329912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Benzhydrylquinuclidin-3-one

CAS RN

32531-66-1
Record name 2-Benzhydryl-3-quinuclidinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=32531-66-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-benzhydrylquinuclidin-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70329912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(Diphenylmethyl)-1-azabicyclo[2,2,2]octan-3-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.117.339
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
A Boudhar, XW Ng, CY Loh, WN Chia, ZM Tan… - European Journal of …, 2016 - Elsevier
… To a stirred solution of 2-benzhydrylquinuclidin-3-one (8) (52.0ámg, 0.18ámmol, 1.0áequiv.) in dry methanol (52áμL), under nitrogen, was added a 1áM solution of ZnCl 2 in Et 2 O (36.0…
Number of citations: 16 www.sciencedirect.com

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